H2N-PEG2-CH2COOH

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVRGYVESPRHSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139729-28-5 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10327018 |

Source

|

| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134978-97-5 |

Source

|

| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-3,6-dioxaoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H2N-PEG2-CH2COOH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG2-CH2COOH, also known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[][2] Its structure incorporates a primary amine group, a terminal carboxylic acid, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[][3] This unique combination of features allows for the covalent linkage of diverse molecules, such as proteins, peptides, antibodies, and small molecule drugs, thereby enabling the creation of complex and functional biomolecular conjugates.[][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key applications, complete with experimental insights.

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Quantitative Data Summary

The physical and chemical properties of this compound are presented in Table 1 for easy reference.

| Property | Value | References |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [] |

| Synonyms | Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid, AEEA | [][2][5] |

| CAS Number | 134978-97-5 | [6][7][8] |

| Molecular Formula | C6H13NO4 | [6][7][8] |

| Molecular Weight | 163.17 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder | [][5] |

| Melting Point | 124.0 - 128.0 °C | [][5] |

| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg (Predicted) | [][5] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [][5] |

| Purity | ≥95% | [] |

| Storage | Store at -20°C under an inert atmosphere | [][5] |

| SMILES | C(COCCOCC(=O)O)N | [][6] |

| InChI Key | RUVRGYVESPRHSZ-UHFFFAOYSA-N | [][3] |

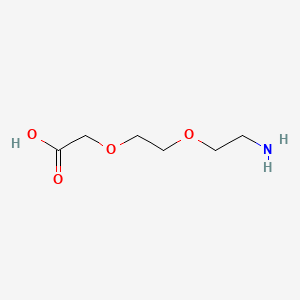

Chemical Structure

This compound is a bifunctional molecule featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a flexible, hydrophilic diethylene glycol spacer. This structure is fundamental to its utility as a crosslinker.

Caption: 2D structure of this compound.

Reactivity and Applications

The dual functionality of this compound is the cornerstone of its utility. The primary amine and the carboxylic acid can participate in various coupling reactions, typically orthogonally, to link two different molecules.

-

Amino Group Reactivity : The primary amine is nucleophilic and readily reacts with activated esters (like NHS esters), isothiocyanates, and aldehydes/ketones (via reductive amination).[][5]

-

Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance stability and efficiency.[][9] This activated ester then efficiently reacts with primary amines to form a stable amide bond.[][5]

This heterobifunctional nature makes it an ideal linker in several advanced applications:

-

PROTACs : It is a commonly used PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[10]

-

Antibody-Drug Conjugates (ADCs) : The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.[4] The linker connects a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[4]

-

Peptide Synthesis and Modification : It can be incorporated into peptides to add a flexible, hydrophilic spacer or to provide a point of attachment for other molecules.[5]

-

Surface Modification : It is used to modify surfaces of materials like nanoparticles to improve biocompatibility and provide functional handles for attaching biomolecules.

Experimental Protocols and Methodologies

General Synthesis Route

This compound is typically synthesized from commercially available starting materials. While several specific routes exist, a common strategy involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[][11] The synthesis involves multiple steps, including the introduction of a protected amine (or an azide (B81097) as a precursor) and subsequent oxidation of the terminal alcohol to a carboxylic acid.[11][12]

The diagram below illustrates a generalized synthetic pathway.

Caption: Generalized synthesis workflow for this compound.

Detailed Methodological Steps (Illustrative Example):

A common synthesis strategy involves the following sequence[11][12]:

-

Azidation : 2-[2-(2-chloroethoxy)ethoxy]-ethanol is reacted with sodium azide (NaN₃) in a solvent like DMF to convert the chloride to an azide.

-

Reduction : The resulting azide is then reduced to a primary amine. This can be achieved through various methods, such as reaction with triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation.

-

Oxidation : The primary alcohol group of the amino alcohol intermediate is oxidized to a carboxylic acid using an oxidizing agent like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under mildly basic conditions. This yields the final product, 2-(2-(2-aminoethoxy)ethoxy)acetic acid.

Protocol for Protein Bioconjugation

This protocol describes a general method for conjugating a molecule containing a primary amine (Molecule-NH₂) to a protein using this compound as the linker.

Step 1: Activation of the Linker's Carboxylic Acid

-

Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester activated linker.

Step 2: Conjugation to the Target Protein

-

Prepare the target protein in a suitable amine-free buffer at a slightly alkaline pH (typically pH 7.5-8.5), such as phosphate-buffered saline (PBS).

-

Add the activated this compound-NHS ester solution dropwise to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used, but this should be optimized for the specific protein.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-ester.

Step 3: Conjugation of the Second Molecule (Molecule-NH₂)

-

The protein is now functionalized with the linker, exposing a terminal primary amine. Purify the protein-linker conjugate using dialysis or size-exclusion chromatography to remove excess linker and quenching reagents.

-

Activate the second molecule (if it has a carboxyl group) using the EDC/NHS chemistry described in Step 1.

-

React the activated second molecule with the purified protein-linker conjugate under similar buffer and reaction conditions as in Step 2.

Step 4: Purification and Analysis

-

Purify the final protein-molecule conjugate using appropriate chromatography techniques (e.g., SEC, affinity chromatography).

-

Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.

Caption: Workflow for a typical two-step bioconjugation reaction.

Conclusion

This compound is a versatile and valuable tool in modern biotechnology and drug development. Its well-defined structure, heterobifunctional reactivity, and the inclusion of a hydrophilic PEG spacer provide researchers with a robust linker for creating sophisticated bioconjugates. From developing next-generation ADCs and PROTACs to functionalizing surfaces and synthesizing complex peptides, the applications of this linker are extensive and continue to expand. A thorough understanding of its chemical properties and reaction methodologies is crucial for its successful implementation in research and development.

References

- 2. NH2-PEG2-CH2COOH, 134978-97-5, Amine-PEG2-CH2COOH - Biopharma PEG [biochempeg.com]

- 3. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 4. purepeg.com [purepeg.com]

- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chemscene.com [chemscene.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Synthesis and Purification of H2N-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H2N-PEG2-CH2COOH), a valuable bifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format for easy comparison.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a Boc-protected intermediate, followed by deprotection of the amine group. This strategy ensures selective reactions and high purity of the final product.

The overall synthetic pathway can be visualized as follows:

An In-depth Technical Guide to Amino-PEG2-Acetic Acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG2-Acetic acid is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and therapeutic development. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for covalently linking molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

Amino-PEG2-Acetic acid is a discrete PEG (dPEG®) reagent, meaning it has a defined molecular weight and spacer length, ensuring uniformity in conjugation applications.[1] Its key characteristics are summarized below.

| Property | Value | References |

| Chemical Formula | C6H13NO4 | [][3] |

| Molecular Weight | 163.17 g/mol | [][3] |

| Purity | ≥95% | [1][] |

| Appearance | White to off-white crystalline powder or solid | [][5] |

| Melting Point | 124.0 to 128.0 °C | [][] |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [][] |

| Density | 1.177 ± 0.06 g/cm³ | [] |

| Solubility | Slightly soluble in DMSO and Methanol | [][] |

| Storage Conditions | Store at -20°C, keep in a dry place, and avoid sunlight | [1][] |

Applications in Bioconjugation

The dual functionality of Amino-PEG2-Acetic acid makes it an ideal linker for connecting a wide array of molecules. The primary amine is reactive towards activated esters (like NHS esters) and carbonyls, while the carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules.[][6] The hydrophilic PEG spacer enhances the solubility and can reduce the aggregation of the resulting conjugate.[6][7] This is particularly advantageous in the development of complex biologics like ADCs and PROTACs.[][7]

Experimental Protocols

The following are detailed methodologies for the two primary modes of conjugation using Amino-PEG2-Acetic acid.

Protocol 1: Activation of the Carboxylic Acid Moiety via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid on Amino-PEG2-Acetic acid for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

Amino-PEG2-Acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-containing molecule for conjugation

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine)

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.[8]

-

Prepare a stock solution of Amino-PEG2-Acetic acid in anhydrous DMSO or DMF.

-

Prepare a solution of the amine-containing molecule in the appropriate Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, dissolve the Amino-PEG2-Acetic acid in Activation Buffer.

-

Add EDC (typically 2-5 fold molar excess over the PEG linker).

-

Immediately add NHS or Sulfo-NHS (typically 1.2-2 fold molar excess over the PEG linker).

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the freshly activated Amino-PEG2-NHS ester solution to the solution of the amine-containing molecule.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling.[8]

-

The molar ratio of the activated linker to the target molecule should be optimized, but a 10-20 fold molar excess of the linker is a common starting point for protein conjugation.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding the Quenching Buffer.

-

Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess linker and byproducts.

-

Protocol 2: Conjugation of the Amine Moiety with an NHS Ester

This protocol details the reaction of the primary amine on Amino-PEG2-Acetic acid with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

Amino-PEG2-Acetic acid

-

NHS ester-activated molecule (e.g., a payload or ligand with an NHS ester)

-

Reaction Buffer (e.g., PBS, pH 7.4-9.0)[9]

-

Anhydrous organic solvent (e.g., DMF, DMSO)

-

Base (optional, for small molecule conjugation, e.g., TEA, DIPEA)[10]

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the dissolved NHS ester-activated molecule to the solution of Amino-PEG2-Acetic acid. A 1:1 or 2:1 molar ratio of the NHS ester to the amine is a typical starting point.[9]

-

Ensure the final concentration of the organic solvent is low (typically <10%) to maintain the stability of protein substrates, if applicable.[8]

-

For small molecule conjugations in an organic solvent, a non-nucleophilic base like DIPEA can be added.[10]

-

Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[8] Reaction times for small molecules may extend up to 24 hours.[9]

-

-

Monitoring and Purification:

-

Monitor the reaction progress using LC-MS or TLC.[9]

-

Once complete, the final product can be purified by reverse-phase HPLC or other appropriate chromatographic techniques.

-

Visualization of Experimental Workflows

The following diagrams illustrate the role of Amino-PEG2-Acetic acid in the multi-step synthesis of Antibody-Drug Conjugates and PROTACs.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Workflow for PROTAC synthesis via sequential coupling.

References

- 1. NH2-PEG2-CH2COOH, 134978-97-5, Amine-PEG2-CH2COOH - Biopharma PEG [biochempeg.com]

- 3. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 6. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

A Technical Guide to the Solubility of H2N-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminoethoxy)ethoxyacetic acid (H2N-PEG2-CH2COOH), a bifunctional PEG linker crucial in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the known solubility profile, provides a detailed experimental protocol for solubility determination, and illustrates the compound's role in a key therapeutic pathway.

Core Concepts and Properties

This compound, also known as 8-Amino-3,6-dioxaoctanoic acid, is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid group.[] These functional groups allow for covalent attachment to various molecules of interest, including proteins, peptides, and small molecule drugs.[][2] The polyethylene (B3416737) glycol (PEG) backbone confers desirable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.[2][3][4][5]

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [] |

| Synonyms | Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid | [][6] |

| CAS Number | 134978-97-5 | [] |

| Molecular Formula | C6H13NO4 | [7] |

| Molecular Weight | 163.17 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [][7] |

| Melting Point | 124.0-128.0 °C | [] |

| Boiling Point | 323.8±22.0 °C at 760 mmHg | [] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and manufacturing processes. The presence of both a carboxylic acid and an amino group, along with the ether linkages of the PEG chain, allows for interactions with a range of solvents.

Quantitative Solubility Data:

| Solvent | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [] |

| Methanol | Slightly Soluble | Not Specified | [] |

| Water | Soluble | Not Specified | [8] |

Note: Quantitative solubility data for this compound is not widely available in the public domain. The information provided is based on qualitative descriptions from supplier technical data sheets. For precise applications, experimental determination of solubility in the specific solvent and conditions is highly recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and commonly used technique. This protocol provides a generalized workflow for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This ensures that the analyzed sample represents the saturated solution.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC. A standard calibration curve of known concentrations should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Application in PROTAC Development: A Logical Workflow

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a critical role in connecting the target protein binder and the E3 ligase ligand, and its solubility and length can significantly impact the efficacy of the resulting PROTAC.

The following diagram illustrates the logical workflow of PROTAC synthesis and its mechanism of action, highlighting the role of the this compound linker.

References

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 3. purepeg.com [purepeg.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 8. Cas 134978-99-7,Acetic acid, [2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | lookchem [lookchem.com]

An In-depth Technical Guide on the Stability of H2N-PEG2-CH2COOH at Various pH and Temperatures

Disclaimer: This document provides a technical guide on the stability of H2N-PEG2-CH2COOH, a bifunctional PEG linker. Due to the limited availability of specific quantitative stability data for this particular molecule in the public domain, this guide is based on the general chemical principles of polyethylene (B3416737) glycol (PEG) stability, the behavior of similar bifunctional linkers, and established methodologies for stability testing. The provided data and degradation pathways should be considered representative and may not reflect the exact experimental results for this compound.

Introduction

This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain, hydrophilic, bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a primary amine, a carboxylic acid, and a flexible diethylene glycol PEG spacer. Understanding the stability of this linker under various pH and temperature conditions is critical for its proper handling, storage, and application in research and pharmaceutical development, ensuring the integrity and performance of the resulting conjugates.

The stability of PEG linkers is generally influenced by factors such as the chemical nature of their end groups, the presence of susceptible linkages (e.g., esters, though absent in the backbone of this molecule), and environmental conditions like pH, temperature, light, and the presence of oxidative agents.[1] The ether linkages within the PEG backbone are typically stable to hydrolysis under a wide range of pH conditions. However, the overall molecule's stability can be affected by reactions involving the terminal amine and carboxylic acid groups and by the potential for oxidative degradation of the PEG chain.[1][2]

Data Presentation: Representative Stability Data

The following table summarizes hypothetical stability data for this compound in aqueous solutions at different pH values and temperatures over a 30-day period. These values are illustrative and based on the expected high stability of the ether backbone and the known behavior of similar small molecules. Actual stability should be confirmed experimentally.

| pH | Temperature (°C) | Incubation Time (Days) | Estimated % Purity Remaining | Potential Degradation Products |

| 2.0 | 4 | 30 | >99% | Minimal to none |

| 2.0 | 25 | 30 | >98% | Trace oxidative impurities |

| 2.0 | 50 | 30 | ~95% | Oxidative impurities, potential for minor side reactions |

| 7.0 | 4 | 30 | >99% | Minimal to none |

| 7.0 | 25 | 30 | >99% | Trace oxidative impurities |

| 7.0 | 50 | 30 | ~97% | Oxidative impurities |

| 10.0 | 4 | 30 | >99% | Minimal to none |

| 10.0 | 25 | 30 | >98% | Trace oxidative impurities |

| 10.0 | 50 | 30 | ~96% | Oxidative impurities |

Note: The primary anticipated degradation pathway under accelerated conditions (elevated temperature) in the presence of oxygen is oxidation of the polyethylene glycol chain, which can lead to the formation of various byproducts, including formaldehyde (B43269) and formic acid.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[3][4]

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-purity water

-

Buffer solutions (pH 2, 7, 10)

-

LC-MS system for identification of degradation products[7][8]

-

pH meter

-

Incubators/water baths

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl to achieve a final concentration of 0.5 mg/mL in 0.05 M HCl. Incubate at 50°C for 7 days.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.05 M NaOH. Incubate at 50°C for 7 days.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature (25°C) for 24 hours.

-

Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., pH 7) at 70°C for 7 days.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often suitable. Since this compound lacks a strong chromophore, a detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer is recommended for sensitive detection and quantification.[5][9]

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Identification of Degradation Products:

Mandatory Visualization

Caption: Logical relationship of stability influencing factors.

Caption: Experimental workflow for stability testing.

Caption: Hypothetical oxidative degradation pathway.

References

- 1. chempep.com [chempep.com]

- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Lynchpin of Bioconjugation: A Technical Guide to Amine and Carboxyl Groups in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] The true versatility of PEG linkers, however, lies in their terminal functional groups, which allow for covalent attachment to a wide array of biomolecules. This technical guide provides an in-depth exploration of two of the most fundamental and widely utilized functional groups in PEGylation: the amine (-NH2) and carboxyl (-COOH) groups. We will delve into their core functions, the chemistries that govern their reactivity, and provide detailed experimental protocols for their application.

Core Functions of Amine and Carboxyl Groups in PEG Linkers

The primary role of terminal amine and carboxyl groups on PEG linkers is to serve as reactive handles for conjugation to biomolecules. The choice between an amine- or carboxyl-terminated PEG linker is dictated by the available functional groups on the target molecule and the desired linkage chemistry.

Amine-Terminated PEG Linkers (-PEG-NH2): The primary amine group is a versatile nucleophile that readily reacts with a variety of electrophilic groups.[3][4] This makes amine-PEGs suitable for conjugating to:

-

Carboxylic acids: Forming stable amide bonds, a cornerstone of bioconjugation.[5][6]

-

Activated esters (e.g., NHS esters): A highly efficient method for labeling proteins and other molecules.[6][7]

-

Aldehydes and ketones: Through reductive amination, forming stable secondary amine linkages.[8]

-

Isothiocyanates: Yielding stable thiourea (B124793) bonds.[8]

Carboxyl-Terminated PEG Linkers (-PEG-COOH): The carboxyl group can be activated to react with nucleophiles, primarily amines.[9][10] This enables the conjugation of PEG to:

-

Primary amines (e.g., lysine (B10760008) residues on proteins): Forming stable amide bonds, often facilitated by carbodiimide (B86325) chemistry.[5][11]

-

Hydrazides: Creating hydrazone linkages, which can be designed to be pH-sensitive and cleavable.[5]

Quantitative Data on PEG Linker Reactivity and Properties

The efficiency and outcome of a PEGylation reaction are influenced by several factors, including the type of functional group, the architecture of the PEG linker (linear vs. branched), pH, and reactant concentrations. The following tables summarize key quantitative data to guide the selection and optimization of PEGylation strategies.

| Parameter | Linear PEG | Branched PEG | Key Insights |

| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight[12] | Branched PEGs can offer a superior "stealth" effect, leading to reduced renal clearance and a longer in vivo half-life.[12][13] |

| Drug-to-Antibody Ratio (DAR) Potential | Typically lower | Potentially higher due to multiple attachment points[12] | Branched linkers can be advantageous for increasing the payload of a drug conjugate.[2] |

| Steric Hindrance | Minimal | Can be significant | The simpler structure of linear PEGs may be preferable to avoid interference with the biological activity of the conjugated molecule.[12][13] |

Table 1: Comparison of Linear vs. Branched PEG Linker Properties.

| Parameter | Value/Condition | Significance |

| Optimal pH for NHS Ester Reaction with Primary Amines | 7.0 - 8.5[11] | Maximizes the nucleophilicity of the amine while minimizing hydrolysis of the NHS ester.[11] |

| Optimal pH for EDC/NHS Activation of Carboxyl Groups | 4.5 - 6.0[11][14] | Promotes the formation of the O-acylisourea intermediate, which is crucial for the subsequent reaction with NHS.[14] |

| Half-life of NHS Ester at pH 8.6 | ~10 minutes[11] | Highlights the importance of timely execution of the coupling step to avoid loss of reactivity due to hydrolysis.[11] |

| Molar Excess of PEG-NHS Ester for IgG Labeling | 20-fold[15] | A common starting point to achieve a desirable degree of labeling (4-6 linkers per antibody).[15] |

| Molar Excess of EDC for Carboxyl Activation | 2 - 10 fold[14] | Ensures efficient activation of the carboxylic acid.[14] |

| Molar Excess of NHS/Sulfo-NHS | 2 - 5 fold[14] | Stabilizes the activated intermediate, improving the overall coupling efficiency.[14] |

Table 2: Key Quantitative Parameters for Amine and Carboxyl PEGylation Reactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of functionalized PEG linkers and their conjugation to proteins.

Synthesis of Amine-Terminated PEG

This protocol describes a two-step process for the conversion of a hydroxyl-terminated PEG to an amine-terminated PEG.[16][17]

Step 1: Synthesis of Mesylate-Terminated PEG

-

Dissolve the hydroxyl-terminated PEG and triethylamine (B128534) (4 molar equivalents per hydroxyl group) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution in an ice bath and add methanesulfonyl chloride (2 molar equivalents per hydroxyl group) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture and precipitate the product by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of Azido-Terminated PEG

-

Dissolve the mesylate-terminated PEG in anhydrous dimethylformamide (DMF).

-

Add sodium azide (B81097) (10 molar equivalents per mesylate group) and stir the mixture at 80°C for 24 hours.

-

Cool the reaction mixture and precipitate the product by adding it to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Step 3: Reduction to Amine-Terminated PEG

-

Dissolve the azido-terminated PEG in a mixture of tetrahydrofuran (B95107) (THF) and ultrapure water.

-

Add ammonium (B1175870) chloride (4 molar equivalents per azide group) and zinc dust (2 molar equivalents per azide group).[17]

-

Reflux the mixture with stirring for 72 hours.[17]

-

Cool the reaction, add 1 M NaOH, and extract the product with DCM.

-

Dry the combined organic extracts over sodium sulfate, filter, and concentrate under vacuum to obtain the amine-terminated PEG.

Protein PEGylation using an Amine-Reactive PEG-NHS Ester

This protocol outlines the conjugation of a PEG-NHS ester to a protein, targeting primary amine groups.[15][18][19]

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester

-

Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-7.4)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.

-

Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[9][20]

Protein PEGylation using a Carboxyl-Terminated PEG and EDC/NHS Chemistry

This protocol describes a two-step process for conjugating a carboxyl-terminated PEG to a protein's primary amines.[11][14][21]

Materials:

-

Carboxyl-terminated PEG

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling buffer (e.g., 0.1 M PBS, pH 7.2-7.4)

-

Protein to be PEGylated

-

Quenching solution (e.g., hydroxylamine)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Activation of Carboxyl-PEG:

-

Dissolve the carboxyl-terminated PEG in the activation buffer.

-

Add EDC (2-10 fold molar excess) and NHS (2-5 fold molar excess) to the PEG solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.

-

-

Conjugation to Protein:

-

Exchange the protein into the coupling buffer.

-

Add the freshly prepared NHS-activated PEG ester solution to the protein solution.

-

Incubate for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.

-

Characterization: Characterize the final conjugate using appropriate analytical techniques to confirm successful PEGylation.

Mandatory Visualizations

Caption: Workflow for amine-reactive PEGylation.

Caption: Workflow for carboxyl-reactive PEGylation.

Caption: ADC mechanism of action.

Conclusion

Amine and carboxyl groups are fundamental to the broad applicability of PEG linkers in bioconjugation. A thorough understanding of their respective chemistries, reaction conditions, and the impact of linker architecture is paramount for the successful design and synthesis of PEGylated therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of PEGylation to create more effective and safer biopharmaceuticals. The choice between an amine- or carboxyl-terminated PEG linker, as well as between a linear or branched architecture, will ultimately depend on the specific application, the nature of the biomolecule, and the desired therapeutic outcome.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. adcreview.com [adcreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. creativepegworks.com [creativepegworks.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 16. mdpi.com [mdpi.com]

- 17. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Protein PEGylation [jenkemusa.com]

- 19. broadpharm.com [broadpharm.com]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Surface Modification using H2N-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of H2N-PEG2-CH2COOH, a heterobifunctional linker, in surface modification. This molecule is instrumental in the fields of bioconjugation, drug delivery, and biosensor development, offering a versatile platform for creating biocompatible and functionalized surfaces. This guide details the chemistry, application, and characterization of surfaces modified with this linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research and development setting.

Introduction to this compound

This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. The two-unit PEG spacer imparts hydrophilicity and flexibility to the molecule. This unique structure allows for a two-step surface modification process, making it a valuable tool for covalently attaching biomolecules to a variety of substrates.

Key Properties:

The primary amine serves as a reactive handle for subsequent bioconjugation, while the carboxylic acid enables covalent attachment to surfaces, typically through amide bond formation. The PEG spacer plays a crucial role in reducing non-specific protein adsorption and improving the biocompatibility of the modified surface.[3]

Core Mechanism of Surface Modification

The surface modification process using this compound is a versatile method that can be adapted for various substrates. The core of this process lies in the robust and widely-used carbodiimide (B86325) chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process allows for the controlled attachment of the linker to an amine-functionalized surface, followed by the conjugation of a desired biomolecule.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid terminus of this compound is first activated by EDC in an acidic to neutral buffer, typically MES buffer at a pH of 4.5-6.0.[4][5][6] EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. To prevent hydrolysis of this intermediate and improve reaction efficiency, NHS or Sulfo-NHS is added.[4][5] NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[4][5]

Step 2: Coupling to an Amine-Functionalized Surface

The activated NHS ester of the this compound is then introduced to a surface that has been functionalized with primary amines. The reaction is typically carried out in a buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[4][6] The primary amines on the surface nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS or Sulfo-NHS as a byproduct.[4]

Step 3: Bioconjugation to the Terminal Amine

Following the successful immobilization of the this compound linker, the surface now presents a layer of terminal primary amines. These amines can be used for the covalent attachment of a wide range of biomolecules, such as proteins, peptides, or small molecules, using various amine-reactive crosslinkers (e.g., NHS esters, isothiocyanates).[7]

Quantitative Data on Surface Modification

The effectiveness of surface modification with PEG linkers can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Surface Characterization Data

| Parameter | Unmodified Surface | PEG-Modified Surface | Technique | Reference(s) |

| Water Contact Angle | ||||

| Polystyrene | 90.5° | 30-40° | Goniometry | [8] |

| Silicon | ~70° | 20-30° | Goniometry | |

| Surface Roughness (Rq) | ||||

| Silicon Wafer | ~0.1-0.2 nm | ~0.2-0.5 nm | AFM | |

| Elemental Composition (C 1s) | ||||

| Silicon | C-C/C-H: ~100% | C-C/C-H: ~60-70%, C-O: ~30-40% | XPS | |

| Layer Thickness | ||||

| Silicon | 0 nm | 1-5 nm | Ellipsometry |

Table 2: Protein Adsorption Data

| Protein | Surface | Adsorbed Amount (ng/cm²) | Reduction in Adsorption | Technique | Reference(s) |

| Fibrinogen | Polystyrene | ~350-450 | >90% | Radiolabeling/ELISA | [9][10] |

| PEG-Polystyrene | <50 | ||||

| Lysozyme | Hydrophobic Resin | Varies | Significant | Chromatography | |

| PEG-Hydrophobic Resin | Reduced | ||||

| Bovine Serum Albumin (BSA) | Gold | ~200-300 | >85% | QCM-D | |

| PEG-Gold | <40 |

Table 3: Cell Adhesion Data

| Cell Type | Surface | Adherent Cells/mm² | Reduction in Adhesion | Technique | Reference(s) |

| Fibroblasts | Tissue Culture Polystyrene | High | >95% | Microscopy/Cell Counting | |

| PEG-Polystyrene | Very Low | ||||

| Platelets | Polyurethane | High | >90% | Microscopy/LDH Assay | [1] |

| PEG-Polyurethane | Very Low |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of an amine-functionalized substrate with this compound and subsequent conjugation of a protein.

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.

-

Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC (e.g., 400 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMF or DMSO.

-

Activation Reaction:

-

Add the EDC stock solution to the this compound solution to a final concentration of 2-10 mM.

-

Immediately add the Sulfo-NHS stock solution to a final concentration of 5-20 mM.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

Protocol 2: Coupling of Activated this compound to an Amine-Functionalized Surface

Materials:

-

Activated this compound solution (from Protocol 4.1)

-

Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated nanoparticles)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

Procedure:

-

Surface Preparation: Wash the amine-functionalized substrate three times with Coupling Buffer to remove any storage solutions or contaminants.

-

Coupling Reaction:

-

Immerse the washed substrate in the activated this compound solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing: Wash the substrate three times with PBST to remove unreacted linker and byproducts.

-

Quenching: Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups on the surface.

-

Final Wash: Wash the substrate three times with PBS and once with deionized water. The surface is now PEGylated with terminal amine groups and ready for bioconjugation or storage.

Protocol 3: Conjugation of a Protein to the PEGylated Surface

Materials:

-

PEGylated surface with terminal amines (from Protocol 4.2)

-

Protein to be conjugated

-

Amine-reactive crosslinker (e.g., BS3, a homobifunctional NHS ester)

-

Conjugation Buffer: PBS, pH 7.4

-

Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.5

Procedure:

-

Protein Preparation: Dissolve the protein in Conjugation Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).

-

Crosslinker Activation (if necessary): If using a two-step crosslinking procedure, activate the crosslinker according to the manufacturer's instructions. For a one-step conjugation with an NHS ester-containing protein, proceed to the next step. For this example with BS3, we will perform a one-step conjugation.

-

Conjugation Reaction:

-

Prepare a solution of the BS3 crosslinker in Conjugation Buffer.

-

Add the protein solution and the BS3 solution to the PEGylated surface. A typical starting molar ratio is a 20- to 50-fold molar excess of crosslinker to protein.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

-

Quenching: Add Quenching/Blocking Buffer to the reaction mixture and incubate for 15 minutes to stop the reaction and block any unreacted crosslinker.

-

Washing: Wash the surface extensively with PBST and then with PBS to remove non-covalently bound protein and excess reagents.

-

Storage: Store the bioconjugated surface in an appropriate buffer, typically at 4°C.

Mandatory Visualizations

Conclusion

This compound is a powerful and versatile tool for surface modification, enabling the creation of biocompatible and functionalized interfaces for a wide range of applications in research and drug development. By understanding the core mechanism of EDC/NHS coupling chemistry and following detailed experimental protocols, researchers can effectively utilize this linker to control surface properties and covalently attach biomolecules of interest. The quantitative data presented in this guide serves as a benchmark for the expected outcomes of such modifications, providing a solid foundation for the design and characterization of novel biomaterials and biosensors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to CAS 134978-97-5: Properties, Applications, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 134978-97-5 identifies the chemical compound 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. Also known by synonyms such as H2N-PEG2-CH2COOH and 8-Amino-3,6-dioxaoctanoicacid, this molecule has emerged as a critical bifunctional linker in modern drug discovery and development.[1][2] Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it an invaluable tool for conjugating different molecular entities. This guide provides a comprehensive overview of its chemical and physical properties, its applications in innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Peptide Nucleic Acids (PNAs), detailed experimental protocols, and a list of reliable suppliers.

Chemical and Physical Properties

2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a white to off-white crystalline powder.[3][4] Its structure combines the reactivity of an amino group and a carboxylic acid with the solubility-enhancing and flexible nature of a short PEG chain.

| Property | Value | Reference |

| CAS Number | 134978-97-5 | [1] |

| Molecular Formula | C6H13NO4 | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 124.0 to 128.0 °C | [3] |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Soluble in water | [1] |

Applications in Drug Discovery and Development

The bifunctional nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid makes it a versatile linker for a variety of bioconjugation applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] 2-(2-(2-Aminoethoxy)ethoxy)acetic acid serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The PEG portion of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Peptide Nucleic Acid (PNA) Modification

Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone. This modification confers resistance to enzymatic degradation. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid can be conjugated to PNAs to improve their properties, such as cellular uptake and solubility, which are often limitations for their in vivo applications.

Biological Activities and Signaling Pathways

Beyond its role as a passive linker, conjugates containing the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid moiety have been observed to possess biological activities and influence cellular signaling pathways.

-

p53 and NF-κB Signaling: Some studies have indicated that compounds incorporating this linker can influence the p53 and NF-κB signaling pathways. For instance, certain molecules have been shown to increase p53 phosphorylation and decrease the expression of the oncogenic E3 ligase MDM2. Additionally, anti-proliferative activity in cancer cells has been observed, which was associated with the blockage of Akt-NF-κB signaling.

-

Alzheimer's Disease Research: In the context of Alzheimer's disease, this linker has been used to create hydrophilic amyloid-β (Aβ) aggregation inhibitors. The hydrophilic nature of the linker is intended to disrupt the formation of amyloid plaques.

-

GLP-1 Receptor Agonists: The compound is a component of Retatrutide, a multi-receptor agonist for GLP-1, GIP, and glucagon (B607659) receptors, which is under investigation for the treatment of type 2 diabetes and obesity. In Retatrutide, the AEEA moiety acts as a spacer group in a side chain attached to a lysine (B10760008) residue.

Experimental Protocols

Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

A common synthetic route starts from the commercially available 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The four-step synthesis involves:

-

Conversion of the chloride to an iodide.

-

Reaction with potassium phthalimide (B116566) to form a phthalimido derivative.

-

Oxidation to the carboxylic acid.

-

Removal of the phthalimido group to yield the final product.

General Protocol for PROTAC Synthesis using 134978-97-5

This protocol describes the amide coupling of the linker to a target protein ligand and an E3 ligase ligand.

Materials:

-

Target protein ligand with a free amine or carboxylic acid.

-

E3 ligase ligand with a free amine or carboxylic acid.

-

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5).

-

Coupling agents (e.g., HATU, HOBt).

-

Base (e.g., DIPEA).

-

Anhydrous solvent (e.g., DMF, DMSO).

Procedure:

-

Activation of Carboxylic Acid: Dissolve the component with the carboxylic acid (either the linker or one of the ligands) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amide Coupling: To the activated carboxylic acid solution, add the component with the free amine (either the linker or the other ligand) (1.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.

-

Second Coupling (if necessary): Repeat steps 1-4 to attach the third component to the other end of the linker.

Suppliers

A number of chemical suppliers offer 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. The following table lists some of the prominent suppliers.

| Supplier | Purity | Available Quantities |

| Cymit Química S.L. | Varies | Varies |

| ChemicalBook | Varies | Varies |

| Chemsrc | 95.0% | 250mg, 10g |

| Apollo Scientific | 98% | 250mg, 1g, 5g |

| TCI America | >96.0% | 250mg, 1g |

| BOC Sciences | Varies | Varies |

| MedChemExpress | Varies | 1g |

Conclusion

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5) is a highly valuable and versatile bifunctional linker that has found widespread application in modern drug discovery. Its use in the construction of PROTACs and the modification of PNAs highlights its importance in developing novel therapeutic strategies. The ability of conjugates containing this linker to influence key cellular signaling pathways further expands its potential in the design of new bioactive molecules. The availability of this compound from multiple suppliers ensures its accessibility to the research community for the continued development of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN117777248A - Water-based solid phase synthesis method of multi-receptor agonist polypeptide Retatrutide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

Methodological & Application

Application Notes: Protocol for Covalent Conjugation of H2N-PEG2-CH2COOH to Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the covalent conjugation of the heterobifunctional linker, H2N-PEG2-CH2COOH, to target proteins. Polyethylene glycol (PEG)ylation is a widely adopted bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] Key benefits include an increased serum half-life due to a larger hydrodynamic volume which reduces renal clearance, enhanced protein stability, and decreased immunogenicity by masking epitopes on the protein surface.[2] This protocol details a two-step carbodiimide (B86325) crosslinking method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to covalently link the carboxylic acid moiety of the PEG linker to primary amines on the protein.

Principle of the Reaction

The conjugation of this compound to a protein's primary amine groups (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) is achieved via a two-step reaction facilitated by EDC and Sulfo-NHS.

-

Activation Step: EDC first activates the carboxyl group on the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[3][4]

-

Stabilization and Conjugation Step: Sulfo-NHS is added to react with this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[4][5] This semi-stable ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[6] The activated PEG linker is then added to the protein solution, where the Sulfo-NHS ester reacts with primary amines on the protein to form a stable, covalent amide bond.[7]

This two-step process is preferred as it minimizes the risk of protein-protein crosslinking that can occur in a one-pot reaction.[5]

Figure 1: Reaction mechanism for EDC/Sulfo-NHS mediated PEGylation.

Materials and Methods

Reagents and Consumables

-

This compound

-

Target Protein (in an amine-free buffer, e.g., PBS or MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size Exclusion Chromatography (SEC) column for purification

-

Dialysis tubing or cassettes (e.g., Slide-A-Lyzer)

-

SDS-PAGE gels and reagents

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

Equipment

-

Laboratory balance

-

pH meter

-

Magnetic stirrer and stir bars

-

Rotator or orbital shaker

-

Spectrophotometer (for protein concentration)

-

Chromatography system (e.g., FPLC or HPLC)

-

SDS-PAGE electrophoresis and imaging system

-

Standard laboratory glassware

Experimental Protocols

Protocol 1: Two-Step Protein PEGylation

This protocol is a general guideline. Optimal conditions, particularly molar ratios of reactants, may need to be determined empirically for each specific protein.

A. Reagent Preparation

-

Protein Solution: Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.[8][9] If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer such as PBS or MES via dialysis or a desalting column.[8][9]

-

PEG Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[8]

-

EDC/Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before the activation step.[5] EDC is highly susceptible to hydrolysis.

B. Activation of this compound

-

Combine the this compound linker with EDC and Sulfo-NHS in Activation Buffer at room temperature.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

C. Conjugation to Protein

-

Add the activated PEG-linker solution to the protein solution. The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]

-

Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.[2][8]

D. Quenching the Reaction

-

Terminate the conjugation reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[2][10]

-

Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated PEG linkers.

Protocol 2: Purification of PEGylated Protein

Purification is essential to remove unreacted PEG linker, byproducts (isourea), and any unconjugated protein.[] Size Exclusion Chromatography (SEC) is the most common and effective method due to the significant change in hydrodynamic radius upon PEGylation.[][12][13]

-

Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.

-

Pool the fractions containing the purified PEGylated protein.

-

Confirm the purity of the fractions using SDS-PAGE.

Other useful purification techniques include Ion Exchange Chromatography (IEX), which separates molecules based on charge differences, and Hydrophobic Interaction Chromatography (HIC).[][14]

Protocol 3: Characterization of PEGylated Protein

Confirmation of successful conjugation is a critical final step.

-

SDS-PAGE Analysis:

-

Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.[2]

-

Successful PEGylation is indicated by a band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[2] The extent of the shift corresponds to the degree of PEGylation.

-

-

Mass Spectrometry (MS):

Workflow and Data Presentation

Figure 2: General experimental workflow for protein PEGylation.

Quantitative Data Summary

The following table summarizes recommended starting conditions for the conjugation protocol. Optimization is often necessary.

| Parameter | Activation Step | Conjugation Step | Quenching Step |

| pH | 5.0 - 6.0[3][18] | 7.2 - 8.0[3][6] | 7.5 - 8.5 |

| Temperature | Room Temperature | Room Temp. or 4°C[2] | Room Temperature |

| Duration | 15 - 30 minutes[5] | 1 - 4 hours[2] | 15 - 30 minutes |

| Molar Ratio (Reagent:Protein) | PEG:Protein (5:1 to 20:1) EDC:Protein (10:1) Sulfo-NHS:Protein (25:1)[19] | - | Quencher:Protein (>50:1) |

| Recommended Buffer | MES[3] | PBS[3] | Tris or Glycine |

Table 1: Recommended Reaction Conditions.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive reagents (hydrolyzed EDC or Sulfo-NHS). | Prepare EDC and Sulfo-NHS solutions immediately before use. Store reagents properly at -20°C with desiccant.[8][20] |

| Suboptimal pH for activation or conjugation. | Verify the pH of all buffers. The activation step is most efficient at pH 4.5-7.2, while the amine reaction is best at pH 7-8.[3] | |

| Presence of primary amines in the protein buffer. | Exchange the protein into an amine-free buffer (e.g., PBS, MES) before the reaction.[8] | |

| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF does not exceed 10%.[8] |

| Protein instability at reaction pH or temperature. | Perform a trial run without PEG to assess protein stability under the planned reaction conditions. Adjust pH or perform the reaction at 4°C. | |

| Protein-Protein Crosslinking | Use of a one-step protocol. | Employ the described two-step protocol where the PEG linker is activated before being introduced to the protein.[5] |

| High concentration of EDC leading to protein carboxyl activation. | Ensure excess EDC is quenched or removed after the PEG activation step if crosslinking is a major issue.[3] |

Table 2: Troubleshooting Guide.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. encapsula.com [encapsula.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. confluore.com [confluore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enovatia.com [enovatia.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. covachem.com [covachem.com]

- 20. Protocol for Protein PEGylation [jenkemusa.com]

Application Notes and Protocols for the Use of H2N-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This document provides detailed application notes and protocols for the use of H2N-PEG2-CH2COOH, an amino-PEG2-acetic acid linker, in the development of ADCs. This hydrophilic, flexible linker offers several advantages in ADC design, including improved aqueous solubility, reduced aggregation, and enhanced pharmacokinetic properties. The terminal amine and carboxylic acid groups allow for versatile conjugation strategies, enabling the attachment of a wide variety of payloads to the antibody.